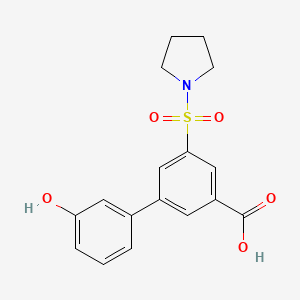
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as HSP990, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, including oncogenic signaling proteins. HSP990 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid exerts its anticancer effects by inhibiting the ATPase activity of HSP90, leading to the destabilization and degradation of client proteins. This results in the inhibition of oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potent inhibitory activity against HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. However, one limitation is the potential for off-target effects, as this compound may also inhibit other chaperone proteins.
Direcciones Futuras
There are several potential future directions for the study of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is the development of this compound as a clinical anticancer agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Additionally, the combination of this compound with other anticancer agents is also an area of active research, as it may enhance the therapeutic efficacy of this compound.
Métodos De Síntesis
The synthesis of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps, including the coupling of 3'-hydroxybiphenyl-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride, followed by further reactions to produce the final product. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied as a potential anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. This compound has also been shown to overcome resistance to other HSP90 inhibitors, making it a promising candidate for further development.
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-15-5-3-4-12(9-15)13-8-14(17(20)21)11-16(10-13)24(22,23)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTQUZLLEMAMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5408027.png)
![(3aR*,6aS*)-2-ethyl-1-oxo-5-(1H-1,2,4-triazol-1-ylacetyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5408039.png)
![4-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5408044.png)
![4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5408048.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![7-(cyclobutylmethyl)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5408085.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
